molecular formula C10H9Br2NO B12515901 (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide CAS No. 676129-88-7

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide

Katalognummer: B12515901
CAS-Nummer: 676129-88-7
Molekulargewicht: 318.99 g/mol
InChI-Schlüssel: QYHPAXUKHCKRBX-SFYZADRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is a cyclopropane derivative with two bromine atoms and a phenyl group attached to the cyclopropane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, followed by bromination and subsequent amide formation. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and brominating agents like bromine or N-bromosuccinimide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can produce carboxylic acids, alcohols, or amines .

Wissenschaftliche Forschungsanwendungen

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,3R)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide: A stereoisomer with different spatial arrangement of atoms.

    2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide.

    2,2-dibromo-3-phenylcyclopropane-1-methanol: A derivative with a hydroxyl group instead of a carboxamide.

Uniqueness

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

676129-88-7

Molekularformel

C10H9Br2NO

Molekulargewicht

318.99 g/mol

IUPAC-Name

(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H9Br2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m1/s1

InChI-Schlüssel

QYHPAXUKHCKRBX-SFYZADRCSA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.